molecular formula C7H11NO2 B1316438 2-(3,5-Dimethylisoxazol-4-yl)ethanol CAS No. 83467-34-9

2-(3,5-Dimethylisoxazol-4-yl)ethanol

Cat. No.: B1316438
CAS No.: 83467-34-9
M. Wt: 141.17 g/mol
InChI Key: QVSACOUKYXVIGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is BRD4 , a protein that plays a crucial role in regulating gene expression . This compound exhibits potent inhibitory activity against BRD4 .

Mode of Action

This compound interacts with BRD4, potentially interfering with its function . The exact nature of this interaction and the resulting changes are still under investigation.

Result of Action

It has been observed to exhibit potent inhibitory activity against brd4 , which suggests it may have significant impacts on cellular processes regulated by this protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method is the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction proceeds under mild conditions and provides a regioselective route to the desired isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the preparation of nitrile oxides and their subsequent reaction with alkynes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The methyl groups on the isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde or 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.

    Reduction: Formation of 2-(3,5-Dimethylisoxazol-4-yl)ethylamine.

    Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylisoxazol-4-yl)methanol
  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
  • 2-(3,5-Dimethylisoxazol-4-yl)ethylamine

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)ethanol is unique due to the presence of both the isoxazole ring and the ethanol group. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s ability to mimic acetyl-lysine motifs and interact with bromodomains sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSACOUKYXVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509253
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-34-9
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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